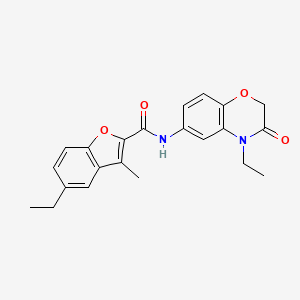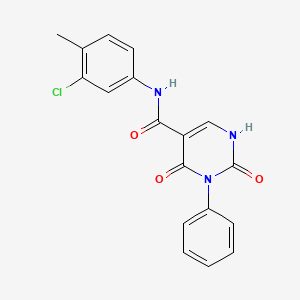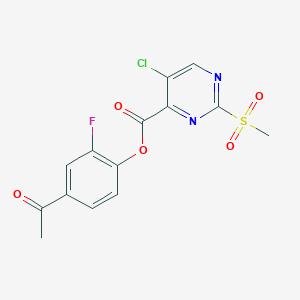
2-Fluorophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a chlorophenyl group, and a methanesulfonyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Substituents: The fluorophenyl and chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Sulfonylation: The methanesulfonyl group is added using methanesulfonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives (if nitro groups are reduced).
Substitution Products: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-FLUOROPHENYL 5-CHLORO-2-METHYLSULFONYLPYRIMIDINE-4-CARBOXYLATE
- 2-FLUOROPHENYL 5-CHLORO-2-ETHYLSULFONYLPYRIMIDINE-4-CARBOXYLATE
- 2-FLUOROPHENYL 5-CHLORO-2-PHENYLSULFONYLPYRIMIDINE-4-CARBOXYLATE
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the pyrimidine ring. These variations can significantly impact the compound’s reactivity, stability, and biological activity.
- Uniqueness: 2-FLUOROPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is unique due to the presence of both fluorophenyl and chlorophenyl groups, which may confer distinct electronic and steric properties compared to its analogs.
Properties
Molecular Formula |
C18H12ClFN2O4S |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(2-fluorophenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H12ClFN2O4S/c19-13-10-21-18(27(24,25)11-12-6-2-1-3-7-12)22-16(13)17(23)26-15-9-5-4-8-14(15)20/h1-10H,11H2 |
InChI Key |
UKGLDNJCVVRXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11298204.png)
![N-(5-chloro-2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11298205.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11298212.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11298213.png)

![2-Chloro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11298219.png)
methanone](/img/structure/B11298245.png)
![[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11298255.png)
![3-[(1-Cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-YL]propan-1-one](/img/structure/B11298258.png)
![2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11298261.png)


![8-chloro-2-[(2-chlorophenyl)acetyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11298280.png)
![2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B11298283.png)
